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Compound of Interest

Compound Name: (S)-Perk-IN-5

Cat. No.: B7455994 Get Quote

In the landscape of targeted therapies, inhibitors of Protein kinase R (PKR)-like endoplasmic

reticulum (ER) kinase (PERK) have emerged as promising agents for a variety of diseases,

including cancer and neurodegenerative disorders. PERK is a critical mediator of the unfolded

protein response (UPR), a cellular stress response pathway. This guide provides a detailed

comparison of two prominent PERK inhibitors, (S)-Perk-IN-5 and GSK2606414, focusing on

their efficacy and selectivity to aid researchers, scientists, and drug development professionals

in their work.

Efficacy and Potency
Both (S)-Perk-IN-5 and GSK2606414 have demonstrated potent inhibition of PERK. However,

GSK2606414 exhibits significantly higher potency in biochemical assays. The following table

summarizes the reported half-maximal inhibitory concentrations (IC50) for each compound.

Compound Target IC50 Assay Type

(S)-Perk-IN-5 PERK 0.101-0.250 µM Not specified[1]

PERK-IN-5

(racemate)
PERK 2 nM Biochemical[2][3]

p-eIF2α 9 nM Cellular[2][3]

GSK2606414 PERK 0.4 nM Biochemical[4][5][6][7]

pPERK (in A549 cells) <0.3 µM Cellular[4]
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Selectivity Profile
A key consideration for any kinase inhibitor is its selectivity, as off-target effects can lead to

unforeseen toxicities. GSK2606414 has been profiled extensively and shows high selectivity for

PERK over other kinases, although it has been reported to also inhibit Receptor-Interacting

Protein Kinase 1 (RIPK1). Information on the detailed selectivity of (S)-Perk-IN-5 is less

publicly available.

Compound Selectivity Highlights

(S)-Perk-IN-5
Data on broad kinase selectivity is not readily

available.

GSK2606414

>100-fold selectivity over other assayed

eIF2AKs.[4][5][6] >1000-fold selectivity for

PERK over HR1 and PKR. Also identified as a

potent inhibitor of RIPK1.[8][9]

In Vivo Efficacy
Both compounds have demonstrated oral bioavailability and in vivo efficacy in preclinical tumor

models.

PERK-IN-5: Significantly inhibited tumor growth in a 786-O renal cell carcinoma xenograft

model when administered orally.[2][3]

GSK2606414: Showed dose-dependent inhibition of tumor growth in mice with pancreatic

human BxPC3 tumor xenografts following oral administration.[4] It has also been shown to

be neuroprotective in a mouse model of prion disease.[10]

Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental data. Below

are summaries of the key experimental protocols used to characterize these inhibitors.

Biochemical Kinase Assay (GSK2606414)
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Recombinant human PERK kinase domain was incubated with ATP and a biotinylated peptide

substrate corresponding to the eIF2α Ser51 region. GSK2606414 was added at varying

concentrations. The reaction was allowed to proceed for 60 minutes at 30°C and then

quenched. The signal, indicative of substrate phosphorylation, was then measured.[6]

Cellular PERK Autophosphorylation Assay
(GSK2606414)
A549 lung carcinoma cells were pre-incubated with GSK2606414 before being treated with

thapsigargin to induce ER stress and PERK autophosphorylation. The levels of phosphorylated

PERK were then measured to determine the inhibitory effect of the compound.

PERK Signaling Pathway
The diagram below illustrates the central role of PERK in the unfolded protein response. Under

ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of eIF2α.

This, in turn, attenuates global protein synthesis while promoting the translation of specific

mRNAs, such as ATF4, which orchestrates a transcriptional response to resolve the stress.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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